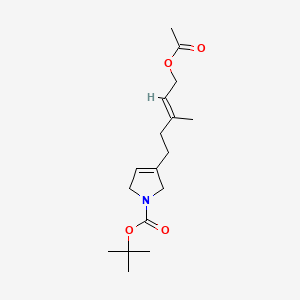
2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound consists of a pyrrolidinone ring and an adamantane core, which contribute to its distinct chemical behavior .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate typically involves the reaction of 3-chloroadamantane-1-carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the overall purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the adamantane core can be substituted with other nucleophiles.
Hydrolysis: The ester bond between the pyrrolidinone ring and the adamantane core can be hydrolyzed under acidic or basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are substituted adamantane derivatives.
Hydrolysis: The major products are 3-chloroadamantane-1-carboxylic acid and N-hydroxysuccinimide.
Applications De Recherche Scientifique
2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an acylating agent, transferring its acyl group to nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The pathways involved in these processes are often related to the regulation of cellular signaling and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-bromoadamantane-1-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 3-iodoadamantane-1-carboxylate
- 2,5-Dioxopyrrolidin-1-yl 3-fluoroadamantane-1-carboxylate
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-chloroadamantane-1-carboxylate is unique due to the presence of the chlorine atom in the adamantane core, which imparts distinct reactivity and stability compared to its halogenated analogs.
Propriétés
Formule moléculaire |
C15H18ClNO4 |
|---|---|
Poids moléculaire |
311.76 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-chloroadamantane-1-carboxylate |
InChI |
InChI=1S/C15H18ClNO4/c16-15-6-9-3-10(7-15)5-14(4-9,8-15)13(20)21-17-11(18)1-2-12(17)19/h9-10H,1-8H2 |
Clé InChI |
LZPCRQLJDDUNQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)C23CC4CC(C2)CC(C4)(C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B15128019.png)
![2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B15128024.png)
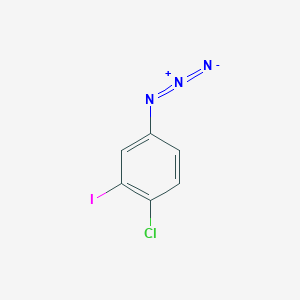
![2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropanecarboxylic acid](/img/structure/B15128030.png)
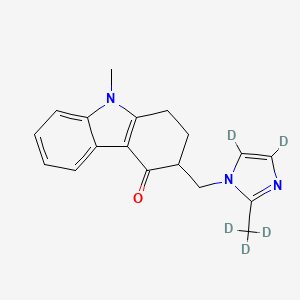

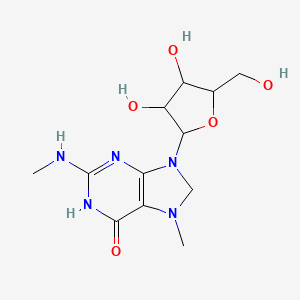
![2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B15128044.png)
![4-Phenyl-2-azaspiro[4.5]decane](/img/structure/B15128049.png)

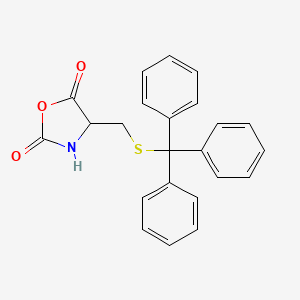
![[2-(9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B15128077.png)

